1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride

Amisulpride Intermediate Mass Spectrometry

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride (CAS 1391053-31-8) is a pyrrolidine-derived secondary amine salt, most commonly recognized as a critical intermediate in the synthesis of the atypical antipsychotic drug Amisulpride. It belongs to the class of N-alkyl-2-(aminomethyl)pyrrolidine building blocks, which are widely employed in the construction of substituted benzamide neuroleptics.

Molecular Formula C8H19ClN2
Molecular Weight 178.7 g/mol
CAS No. 1391053-31-8
Cat. No. B1430211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
CAS1391053-31-8
Molecular FormulaC8H19ClN2
Molecular Weight178.7 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC.Cl
InChIInChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H
InChIKeyMMFHDFMFZXOKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine Hydrochloride Procurement-Relevant Identity and Class Positioning


1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride (CAS 1391053-31-8) is a pyrrolidine-derived secondary amine salt, most commonly recognized as a critical intermediate in the synthesis of the atypical antipsychotic drug Amisulpride . It belongs to the class of N-alkyl-2-(aminomethyl)pyrrolidine building blocks, which are widely employed in the construction of substituted benzamide neuroleptics [1]. The compound is supplied as a hydrochloride salt, resulting in a molecular formula of C₈H₁₉ClN₂ and a molecular weight of 178.70 g/mol, offering solid-state handling advantages over its free base counterpart .

Why Generic N-Alkylpyrrolidine Interchangeability is Incompatible with Amisulpride Synthesis Specifications


Seemingly minor structural variations among N-alkyl-2-(aminomethyl)pyrrolidines lead to profound differences in both their final pharmacological target and their regulatory compliance status. For instance, the non-methylated analog, (1-ethylpyrrolidin-2-yl)methanamine (CAS 26116-12-1), is not a direct precursor to Amisulpride but is instead classified as Amisulpride EP Impurity A, demonstrating that the N-methyl group on 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine is a non-negotiable structural feature for the active pharmaceutical ingredient (API) synthetic route [1]. Similarly, class-level evidence from Tahara et al. confirms that changing the N-alkyl substituent from an ethyl to a butyl group on related benzamide scaffolds shifts the octanol-water partition coefficient (logP) dramatically from ~0.2 (sulpiride) to 6.3, fundamentally altering blood-brain barrier penetration and the resulting neuroleptic profile [2]. Consequently, substituting this specific intermediate with a close analog would either derail the validated synthetic pathway or introduce unqualified impurities, both of which are unacceptable in a cGMP or ANDA filing context.

Head-to-Head Quantitative Differentiation Evidence for 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine Hydrochloride


Precise Mass Differentiation from Des-Methyl Analog (Amisulpride EP Impurity A)

The target compound's N-methyl group distinguishes it from the des-methyl analog, (1-ethylpyrrolidin-2-yl)methanamine (Amisulpride EP Impurity A). This structural variation results in a monoisotopic mass difference of 14.0157 Da, a shift critical for unambiguous identification via LC-MS during impurity profiling of Amisulpride API [1]. The N-methyl moiety is essential for the final amide coupling step in the Amisulpride synthesis, as the des-methyl analog would yield an incorrect, unqualified impurity instead of the drug substance [2].

Amisulpride Intermediate Mass Spectrometry Impurity Profiling Quality Control

Hydrochloride Salt Form Provides Solid-State Handling Superiority Over Free Base

The hydrochloride salt (CAS 1391053-31-8, MW 178.70 g/mol) provides a 25.6% molecular weight increase relative to the free base (CAS 60923-27-5, MW 142.24 g/mol), reflecting the addition of HCl . This converts the liquid free base (colorless oily matter) into a solid salt, which is advantageous for weighing accuracy, long-term storage stability under cool, dry conditions, and safe transport as a non-hazardous material . The free base is often reported as slightly soluble in chloroform and requires more stringent handling precautions due to its volatile liquid state .

Salt Selection Solid-State Chemistry Scale-Up Stability Handling

Certified Reference Standard Purity for Regulatory-Compliant Analytical Method Validation

Versions of this compound marketed as 'Amisulpride Impurity 16' are characterized and supplied with a certified purity of 98% by HPLC, accompanied by a Certificate of Analysis (COA) compliant with ISO 17034 guidelines for reference material producers [1]. This contrasts with generic research-grade supplies of the free base, which are typically offered at 95% purity without a full COA or validated method for use in abbreviated new drug application (ANDA) quality control (QC) applications . The certified standard is suitable for analytical method development, method validation (AMV), and QC application during commercial production [1].

Reference Standard Method Validation Purity ANDA Pharmaceutical Analysis

Availability of a Deuterated Analog (d3-HCl) for Bioanalytical Internal Standardization

The hydrochloride salt of the deuterated analog, 1-Ethyl-2-[(methylamino)methyl]pyrrolidine-[d3] Hydrochloride, is commercially available with a purity of 98% by HPLC, providing a mass shift of +3 Da from the unlabeled compound . This is in contrast to the free base analogs or non-deuterated forms, which suffer from ion suppression or matrix effects when used as internal standards in electrospray LC-MS/MS. The availability of a structurally identical, isotopically labeled internal standard is a decisive factor for bioanalytical laboratories quantifying Amisulpride or its metabolites in plasma where co-eluting analogs would compromise assay accuracy.

Isotope Dilution LC-MS/MS Internal Standard Bioanalysis Pharmacokinetics

Critical Hydrophobic Difference Engineered by N-Alkyl Substitution Pattern (Class-Level SAR Evidence)

In a series of N-[(2-pyrrolidinyl)methyl]benzamide neuroleptics, changing the pyrrolidine N-alkyl group from an ethyl to a butyl chain (as in compound 2 from Tahara et al.) increased the octanol-water partition coefficient of the free base from 0.2 (sulpiride) to 6.3, leading to a 2- to 3-fold higher brain concentration and a 2-fold higher brain/plasma ratio in rats [1]. This class-level SAR evidence underscores why the specific N-ethyl,N-methyl substitution pattern of the target compound is non-interchangeable: even a small increase in the N-alkyl chain length would produce an excessively lipophilic intermediate, altering the pharmacokinetic profile of the resulting benzamide and potentially creating a CNS-penetrant impurity that fails safety qualification [1].

Structure-Activity Relationship Lipophilicity Blood-Brain Barrier logP Benzamide Neuroleptics

Specific Rotation and Enantiomeric Purity Differentiate Racemic Building Block from Chiral Analogs for Levosulpiride

The target compound is supplied as a racemic mixture, which is the correct form for Amisulpride synthesis, as the drug is administered as a racemate. In contrast, the (S)-enantiomer building block, (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine (a non-methylated analog), is specifically used for the synthesis of Levosulpiride, a different antipsychotic . The (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine (CAS 22795-97-7) is also a differentiated chiral building block, exhibiting a specific rotation of approximately +2.5° (c=1, ethanol) and a boiling point of 50-52 °C at 760 mmHg . Using a resolved enantiomer in place of the racemate for Amisulpride would unnecessarily increase cost and introduce a chiral purity risk that is not part of the validated drug master file.

Chiral Resolution Enantiomeric Excess Levosulpiride Specific Rotation Optical Purity

Optimal Procurement and Utilization Scenarios for 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine Hydrochloride


GMP Intermediate for Commercial Amisulpride API Synthesis

The hydrochloride salt is the preferred form for the final condensation step in Amisulpride production due to its solid-state ease of handling and higher purity profile. A manufacturer scaling up a generic Amisulpride process should procure this compound with a minimum 98% purity specification to ensure compliance with ICH Q7 guidelines for active pharmaceutical ingredients . The N-methyl group is structurally mandatory; substitution with the des-methyl analog (CAS 26116-12-1) would lead to a failed batch and generation of an EP-specified impurity [1].

Certified Reference Standard for Impurity Profiling in ANDA Filings

For an analytical R&D team developing a stability-indicating HPLC method for an Amisulpride ANDA, this compound—certified as Amisulpride Impurity 16 at 98% purity with a full ISO 17034 COA—serves as the definitive reference marker for system suitability testing and relative response factor determination . The documented purity and identity allow for direct use in method validation without the additional cost of in-house re-characterization.

Source Compound for Deuterated Internal Standard in Clinical Bioanalysis

A bioanalytical CRO supporting a pharmacokinetic study of Amisulpride should simultaneously procure this unlabeled compound and its deuterated analog (d3-HCl). The structural identity between the unlabeled and labeled forms provides a matched matrix effect for robust LC-MS/MS quantification of the drug in plasma, eliminating the need for a structurally dissimilar internal standard that would introduce method variability .

Racemic Starting Material in Medicinal Chemistry SAR Exploration of Benzamide Neuroleptics

In a medicinal chemistry program exploring novel substituted benzamides, this compound is the appropriate racemic building block for library synthesis to identify new leads that match the balanced lipophilicity and D2/D3 receptor profile of Amisulpride . Procuring this specific racemic intermediate avoids the 5-10x cost premium of enantiopure analogs while providing the correct stereochemical complexity for preliminary in vivo screening of racemic candidates.

Quote Request

Request a Quote for 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.